![molecular formula C23H28N2O3 B250025 4-isopropoxy-N-{2-[(4-methyl-1-piperidinyl)carbonyl]phenyl}benzamide](/img/structure/B250025.png)
4-isopropoxy-N-{2-[(4-methyl-1-piperidinyl)carbonyl]phenyl}benzamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-isopropoxy-N-{2-[(4-methyl-1-piperidinyl)carbonyl]phenyl}benzamide is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields.
Wirkmechanismus
The exact mechanism of action of 4-isopropoxy-N-{2-[(4-methyl-1-piperidinyl)carbonyl]phenyl}benzamide is not fully understood. However, it has been suggested that the compound may exert its antitumor activity by inducing apoptosis in cancer cells. It may also inhibit the growth and proliferation of cancer cells by targeting specific signaling pathways.
Biochemical and Physiological Effects:
Studies have shown that this compound can induce cell cycle arrest and apoptosis in cancer cells. It has also been found to inhibit the production of pro-inflammatory cytokines, suggesting its potential as an anti-inflammatory agent. Furthermore, it has been shown to possess analgesic properties, making it a potential treatment for pain management.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of 4-isopropoxy-N-{2-[(4-methyl-1-piperidinyl)carbonyl]phenyl}benzamide is its potential as a novel therapeutic agent for cancer and inflammatory diseases. However, there are also some limitations associated with its use in lab experiments. For example, the compound may exhibit low solubility in aqueous solutions, making it difficult to administer in certain experimental settings.
Zukünftige Richtungen
There are several potential future directions for research on 4-isopropoxy-N-{2-[(4-methyl-1-piperidinyl)carbonyl]phenyl}benzamide. One possible direction is to further investigate its antitumor activity and potential use in cancer therapy. Additionally, studies could focus on its anti-inflammatory and analgesic properties and their potential applications in treating various inflammatory diseases and pain management. Further research could also explore the compound's pharmacokinetics and toxicity profile to determine its safety and efficacy in vivo. Finally, the development of novel formulations and delivery systems could improve the compound's solubility and bioavailability, making it more suitable for clinical use.
In conclusion, this compound is a promising compound with potential applications in various fields of research. Its antitumor, anti-inflammatory, and analgesic properties make it a promising candidate for cancer therapy and the treatment of inflammatory diseases and pain management. Further research is needed to fully understand its mechanism of action, pharmacokinetics, and toxicity profile, as well as to develop novel formulations and delivery systems.
Synthesemethoden
The synthesis of 4-isopropoxy-N-{2-[(4-methyl-1-piperidinyl)carbonyl]phenyl}benzamide involves the reaction of 4-isopropoxybenzoic acid with 4-methylpiperidine-4-carboxylic acid chloride in the presence of N,N-dimethylformamide. The resulting product is then treated with benzoyl chloride and sodium hydroxide to obtain the final compound.
Wissenschaftliche Forschungsanwendungen
4-isopropoxy-N-{2-[(4-methyl-1-piperidinyl)carbonyl]phenyl}benzamide has been extensively studied for its potential applications in various fields of research. It has been found to exhibit antitumor activity, making it a promising candidate for cancer therapy. Additionally, it has been shown to possess anti-inflammatory and analgesic properties, highlighting its potential as a treatment for various inflammatory diseases.
Eigenschaften
Molekularformel |
C23H28N2O3 |
---|---|
Molekulargewicht |
380.5 g/mol |
IUPAC-Name |
N-[2-(4-methylpiperidine-1-carbonyl)phenyl]-4-propan-2-yloxybenzamide |
InChI |
InChI=1S/C23H28N2O3/c1-16(2)28-19-10-8-18(9-11-19)22(26)24-21-7-5-4-6-20(21)23(27)25-14-12-17(3)13-15-25/h4-11,16-17H,12-15H2,1-3H3,(H,24,26) |
InChI-Schlüssel |
HFLHOMPXTTUKDO-UHFFFAOYSA-N |
SMILES |
CC1CCN(CC1)C(=O)C2=CC=CC=C2NC(=O)C3=CC=C(C=C3)OC(C)C |
Kanonische SMILES |
CC1CCN(CC1)C(=O)C2=CC=CC=C2NC(=O)C3=CC=C(C=C3)OC(C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.